1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride
Description
This compound is a dihydrochloride salt characterized by a piperazine core substituted at the 4-position with a benzo[d][1,3]dioxol-5-ylmethyl group. The propan-2-ol backbone is further functionalized with a 2-(4-chlorophenoxy)ethoxy chain. The dihydrochloride formulation enhances solubility, a critical feature for bioavailability in pharmacological applications.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(4-chlorophenoxy)ethoxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O5.2ClH/c24-19-2-4-21(5-3-19)29-12-11-28-16-20(27)15-26-9-7-25(8-10-26)14-18-1-6-22-23(13-18)31-17-30-22;;/h1-6,13,20,27H,7-12,14-17H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCKIZQJSIFYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COCCOC4=CC=C(C=C4)Cl)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. Once the targets are identified, it would be possible to map the compound’s effects onto specific biochemical pathways.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent alterations in cellular functions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it is difficult to predict how these factors would affect the compound.
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride is a complex organic compound notable for its potential biological activities. Its structure features a piperazine ring, a benzo[d][1,3]dioxole moiety, and a chlorophenoxy group, which together suggest interactions with various biological targets, particularly neurotransmitter receptors.
Chemical Structure and Properties
The molecular formula for this compound is C24H32Cl2N2O4, with a molecular weight of approximately 448.9 g/mol. The presence of the piperazine ring enhances its pharmacological versatility, while the benzo[d][1,3]dioxole moiety contributes to its potential bioactivity. The dihydrochloride form indicates increased solubility and stability in biological systems .
| Property | Details |
|---|---|
| Molecular Formula | C24H32Cl2N2O4 |
| Molecular Weight | 448.9 g/mol |
| Solubility | Enhanced due to dihydrochloride salt form |
Research indicates that the biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. Compounds with similar structural features have demonstrated potential as antidepressants and antipsychotics. The modifications in the piperazine ring and substituents can significantly influence receptor affinity and selectivity .
Biological Activity
The compound exhibits several biological activities:
- Antidepressant Effects : Similar compounds have shown efficacy in enhancing serotonergic and dopaminergic neurotransmission, suggesting potential antidepressant properties.
- Anticonvulsant Activity : Studies indicate that derivatives of piperazine can exert anticonvulsant effects by modulating GABAergic neurotransmission .
- Potential Antipsychotic Effects : The structural components may also provide therapeutic benefits in treating psychotic disorders through dopamine receptor modulation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Anticonvulsant Activity : A study on a related piperazine derivative found significant protection against seizures induced by various agents in animal models. The compound demonstrated a protective effect at doses as low as 100 mg/kg .
- Antidepressant Activity : Another study focused on piperazine derivatives showed promising results in behavioral models for depression, indicating that structural modifications can enhance efficacy without significant toxicity .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that specific substitutions on the piperazine ring can dramatically affect binding affinity to serotonin receptors, which is crucial for developing effective antidepressants .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural analogs of this compound primarily differ in substituents on the piperazine ring or the phenoxy-ethoxy-propanol chain. These modifications impact physicochemical properties, receptor affinity, and pharmacokinetic profiles. Below is a detailed comparison:
Table 1: Key Structural and Hypothesized Functional Differences
Detailed Analysis of Structural Modifications
Piperazine Substitution
- Benzo[d][1,3]dioxol-5-ylmethyl (Target Compound, ) : This group provides moderate lipophilicity and may participate in π-π stacking with aromatic residues in target proteins.
- 2-Fluorophenyl () : The fluorine atom introduces strong electronegativity, which could enhance hydrogen bonding or dipole-dipole interactions, improving selectivity for specific receptors .
Phenoxy-Ethoxy Chain Variations
- 4-Chlorophenoxy (Target Compound): The chloro substituent’s electron-withdrawing nature may stabilize the compound against oxidative metabolism while enhancing affinity for hydrophobic pockets.
- 2-Isopropylphenoxy (): The isopropyl group adds steric bulk, which might hinder binding to receptors with sterically constrained active sites but improve metabolic stability .
- 2-Methoxyphenoxy (): The methoxy group’s electron-donating properties could reduce binding efficiency in environments requiring strong electron-withdrawing groups .
Hypothesized Pharmacological Implications
- Lipophilicity and Bioavailability : Compounds with naphthyl () or benzodioxole (Target Compound) groups may exhibit superior membrane permeability compared to fluorophenyl () or methoxy () analogs.
- Metabolic Stability : The chloro substituent in the target compound and the isopropyl group in may confer resistance to cytochrome P450-mediated oxidation.
- Receptor Selectivity : Fluorine in and chloro in the target compound could enhance selectivity for receptors with polar or hydrophobic residues, respectively.
Q & A
Q. What are the key considerations in designing a synthetic pathway for this compound, particularly in selecting protecting groups for the piperazine nitrogen atoms?
Methodological Answer: The synthesis of piperazine-containing compounds often requires selective protection of nitrogen atoms to prevent unwanted side reactions. For this compound, tert-butoxycarbonyl (Boc) or benzyl (Bn) groups are commonly used due to their orthogonal deprotection conditions. For example, Boc can be removed under acidic conditions without affecting the benzodioxole or chlorophenoxy groups. After coupling the benzodioxol-5-ylmethyl moiety, deprotection should be followed by salt formation (e.g., HCl) to stabilize the dihydrochloride form. Purity validation via melting point analysis (e.g., 187–190°C for analogous piperazine derivatives) and HPLC (≥95% purity) is critical .
Advanced Question
Q. How can researchers address discrepancies between observed and predicted solubility profiles in aqueous solutions?
Methodological Answer: Discrepancies often arise from limitations in computational models (e.g., logP-based predictions) that fail to account for salt formation or hydrogen-bonding dynamics. To resolve this, combine in silico tools like COSMO-RS with experimental validation:
Perform pH-dependent solubility studies using UV-Vis spectroscopy or nephelometry.
Adjust hydration models to include dihydrochloride-specific interactions. This approach aligns with emerging trends in smart laboratory automation for real-time data adjustment .
Basic Question
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the dihydrochloride salt form?
Methodological Answer:
NMR Spectroscopy : Use H and C NMR to verify the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm). The dihydrochloride salt typically downshifts NH protons due to protonation.
FT-IR : Confirm N–H stretching (2500–3000 cm) and Cl counterion absorption (~600 cm).
X-ray Crystallography : Resolve crystal packing and salt formation, as demonstrated for structurally related piperazine-benzodioxole compounds .
Advanced Question
Q. What strategies are recommended for elucidating the mechanism of action when receptor binding assays yield inconclusive results?
Methodological Answer:
Integrated Theoretical-Experimental Workflow :
- Use molecular docking (AutoDock Vina) to prioritize receptor targets based on piperazine’s flexibility and chlorophenoxy’s hydrophobicity.
- Validate with functional assays (e.g., cAMP modulation for GPCRs) and compare to structurally related compounds like Fipexide, a known nootropic .
Dynamic Combinatorial Chemistry : Screen for target engagement under physiological conditions to identify transient interactions .
Basic Question
Q. What chromatographic conditions optimize separation of the target compound from by-products during synthesis?
Methodological Answer: Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) is effective. Start at 20% acetonitrile, ramp to 70% over 25 minutes. Monitor at 254 nm for benzodioxole absorbance. For preparative purification, use flash chromatography (silica gel, ethyl acetate/hexane 1:1 with 1% triethylamine to prevent salt dissociation) .
Advanced Question
Q. How can machine learning algorithms optimize reaction conditions for scale-up synthesis?
Methodological Answer:
Data Collection : Compile historical reaction data (temperature, solvent, catalyst) for analogous piperazine derivatives.
AI Model Training : Use neural networks to predict yield and impurity profiles. For example, Bayesian optimization can identify ideal conditions for ethoxy group introduction.
Validation : Implement robotic synthesis platforms for high-throughput testing, aligning with end-to-end automation frameworks in chemical engineering .
Basic Question
Q. How should reaction stoichiometry be adjusted when introducing the 4-chlorophenoxy ethoxy moiety?
Methodological Answer: Use a 1.2:1 molar ratio of 4-chlorophenoxy ethanol to the propan-2-ol intermediate to account for steric hindrance. Activate the hydroxyl group with Mitsunobu conditions (DIAD, PPh) or tosylation followed by nucleophilic substitution. Monitor via TLC (ethyl acetate/hexane 3:7) and characterize intermediates by H NMR .
Advanced Question
Q. What validation methods resolve conflicts between crystallographic and NMR-derived structural models?
Methodological Answer:
Multi-Technique Correlation : Compare X-ray diffraction data (e.g., C–Cl bond lengths) with C NMR chemical shifts.
DFT Calculations : Optimize the geometry using Gaussian09 and compare theoretical NMR shifts to experimental data.
Dynamic NMR : Probe conformational flexibility at variable temperatures to explain discrepancies in piperazine ring puckering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
